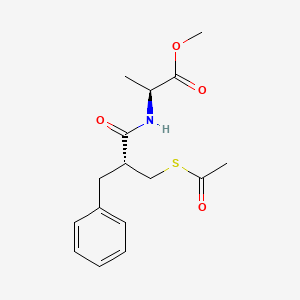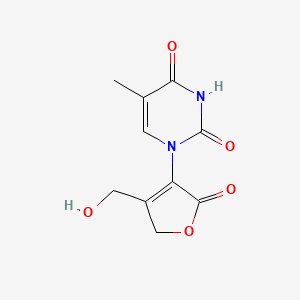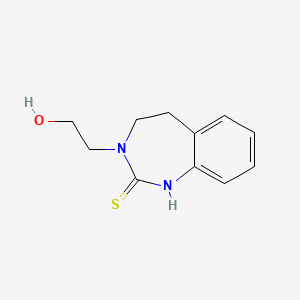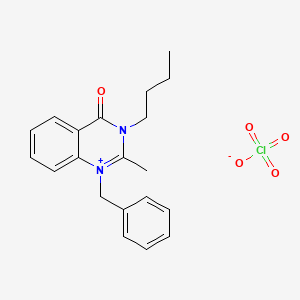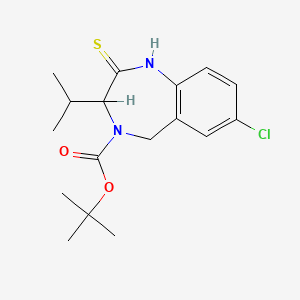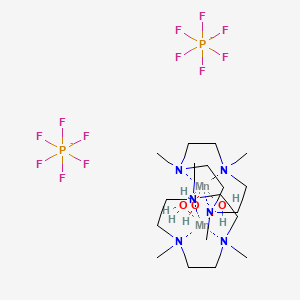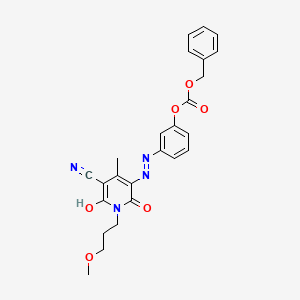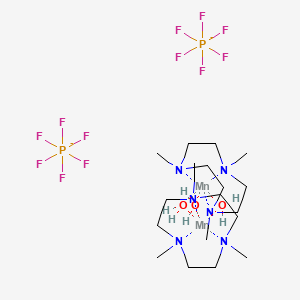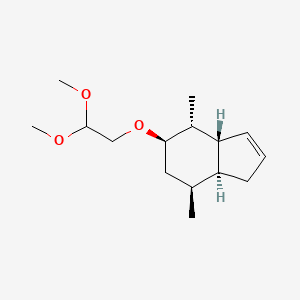
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the benzoyloxy group and the trimethylphenyl moiety suggests potential biological activity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves multiple steps:
Formation of Piperidineacetamide: This can be achieved by reacting piperidine with acetic anhydride under controlled conditions.
Introduction of Benzoyloxy Group: The benzoyloxy group can be introduced via esterification using benzoyl chloride in the presence of a base such as pyridine.
Attachment of Trimethylphenyl Group: The trimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,4,6-trimethylbenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing compounds with analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The benzoyloxy and trimethylphenyl groups could enhance binding affinity and specificity to the target molecules.
相似化合物的比较
Similar Compounds
1-Piperidineacetamide derivatives: These compounds share the piperidineacetamide core structure but differ in their substituents.
Benzoyloxy compounds: Compounds containing the benzoyloxy group, which may exhibit similar reactivity.
Trimethylphenyl derivatives: Compounds with the trimethylphenyl group, known for their steric and electronic effects.
Uniqueness
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interaction with biological targets.
属性
CAS 编号 |
123202-96-0 |
|---|---|
分子式 |
C23H29ClN2O3 |
分子量 |
416.9 g/mol |
IUPAC 名称 |
[1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]piperidin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-16-13-17(2)22(18(3)14-16)24-21(26)15-25-11-9-20(10-12-25)28-23(27)19-7-5-4-6-8-19;/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,26);1H |
InChI 键 |
TYKPXTBBOPRLNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCC(CC2)OC(=O)C3=CC=CC=C3)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


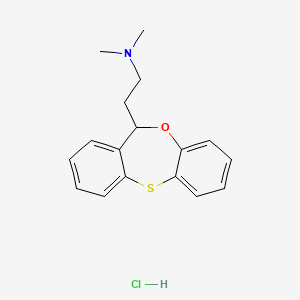
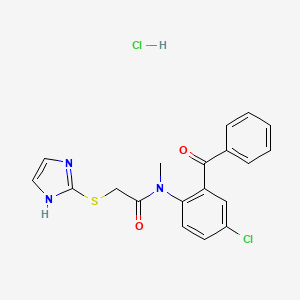
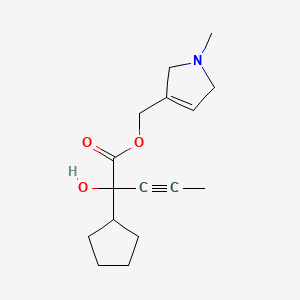
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
